molecular formula C24H19N3O2S B15104626 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B15104626
M. Wt: 413.5 g/mol
InChI Key: MEXCUENPHMSICU-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-thiol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and isoquinoline moieties makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O2S/c1-27-21(15-9-3-2-4-10-15)20(16-11-5-6-12-17(16)23(27)29)22(28)26-24-25-18-13-7-8-14-19(18)30-24/h2-14,20-21H,1H3,(H,25,26,28)

InChI Key

MEXCUENPHMSICU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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